molecular formula C11H17N3 B13059987 10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13059987
M. Wt: 191.27 g/mol
InChI Key: BAHDFWLWYAYQAT-UHFFFAOYSA-N
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Description

10-Ethyl-1,8,12-triazatricyclo[7300,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C11H17N3 This compound is notable for its unique tricyclic structure, which includes three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

While industrial-scale production methods for this compound are not widely documented, it is generally produced in research laboratories. The process involves precise control of reaction parameters to ensure the formation of the tricyclic structure without unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
  • 11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
  • rac-(2R,6R)-7-oxa-1,4,11,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene dihydrochloride

Uniqueness

10-Ethyl-1,8,12-triazatricyclo[7300,2,6]dodeca-9,11-diene is unique due to its specific tricyclic structure and the presence of an ethyl group

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

10-ethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C11H17N3/c1-2-8-7-13-14-10-5-3-4-9(10)6-12-11(8)14/h7,9-10,12H,2-6H2,1H3

InChI Key

BAHDFWLWYAYQAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCC3CCCC3N2N=C1

Origin of Product

United States

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